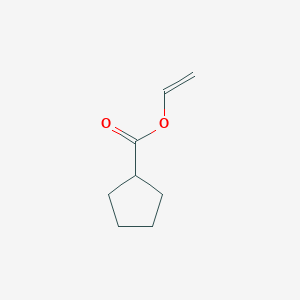
ethenyl cyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethenyl cyclopentanecarboxylate is an organic compound with the molecular formula C8H12O2. It consists of a vinyl group attached to a cyclopentanecarboxylate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ethenyl cyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with vinyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of vinyl cyclopentanecarboxylate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: ethenyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The vinyl group can be reduced to an alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as organolithium or Grignard reagents
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
ethenyl cyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Research into its potential as a precursor for biologically active compounds is ongoing.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
ethenyl cyclopentanecarboxylate can be compared with other vinyl esters and vinyl sulfonates:
Vinyl acetate: Commonly used in polymer production, but lacks the cyclic structure of vinyl cyclopentanecarboxylate.
Vinyl sulfonate: Used in similar applications but has different reactivity due to the presence of the sulfonate group.
Uniqueness: The unique combination of the vinyl group and the cyclopentanecarboxylate moiety gives vinyl cyclopentanecarboxylate distinct reactivity and properties, making it valuable in specific synthetic and industrial applications .
Comparación Con Compuestos Similares
- Vinyl acetate
- Vinyl sulfonate
- Cyclopentanecarboxylic acid derivatives
Propiedades
Número CAS |
16523-06-1 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
ethenyl cyclopentanecarboxylate |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h2,7H,1,3-6H2 |
Clave InChI |
HPJNZMNSEFSQMV-UHFFFAOYSA-N |
SMILES |
C=COC(=O)C1CCCC1 |
SMILES canónico |
C=COC(=O)C1CCCC1 |
Key on ui other cas no. |
16523-06-1 |
Sinónimos |
Cyclopentanecarboxylic acid vinyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















